Butibufen is derived from the synthesis of arylpropionic acid derivatives, specifically through the modification of isobutylbenzene. Its classification as a non-steroidal anti-inflammatory drug places it in a category of medications that alleviate pain and inflammation without the use of steroids. The compound's IUPAC name and identifiers, including its InChI Key (UULSXYSSHHRCQK-ZDUSSCGKSA-N), provide a systematic way to reference its chemical structure .
The synthesis of Butibufen involves several key steps, primarily focusing on the formation of its chiral structure.
The molecular structure of Butibufen can be described in detail through its chemical formula and its stereochemistry.
InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/t13-/m0/s1
.Butibufen participates in several chemical reactions that are significant for its synthesis and modification.
Butibufen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
Studies have shown that Butibufen effectively reduces pain and inflammation in animal models by demonstrating significant inhibition of COX activity .
Butibufen possesses several notable physical and chemical properties that influence its behavior in biological systems.
Physical properties such as melting point, boiling point, and spectral data (NMR, IR) are critical for characterizing Butibufen during research and development phases .
Butibufen has diverse applications across various scientific fields due to its anti-inflammatory properties.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3